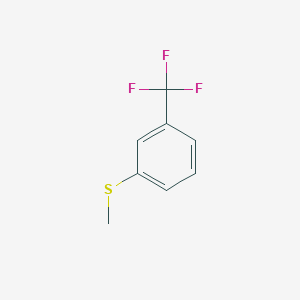3-Trifluoromethylthioanisole
CAS No.: 328-98-3
Cat. No.: VC4654261
Molecular Formula: C8H7F3S
Molecular Weight: 192.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 328-98-3 |
|---|---|
| Molecular Formula | C8H7F3S |
| Molecular Weight | 192.2 |
| IUPAC Name | 1-methylsulfanyl-3-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H7F3S/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 |
| Standard InChI Key | ZOFFWLOMDITUHD-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)C(F)(F)F |
Introduction
3-Trifluoromethylthioanisole is an organosulfur compound characterized by the presence of a trifluoromethylthio (-SCF₃) group attached to the third position of a benzene ring. Its molecular formula is , and it is classified as a thioether, which contains sulfur bonded to two carbon atoms. This compound is of significant interest in scientific research due to its unique chemical structure and potential biological and industrial applications.
Table 1: Structural Features of 3-Trifluoromethylthioanisole
| Feature | Details |
|---|---|
| Functional Groups | -SCF₃ (trifluoromethylthio), -OCH₃ (methoxy) |
| Aromatic Substitution | Substituted at the third position |
| Lipophilicity | High due to the trifluoromethyl group |
Synthesis Methods
The synthesis of 3-Trifluoromethylthioanisole typically involves introducing the trifluoromethylthio group into an anisole derivative under controlled conditions.
Common Synthetic Routes:
-
Reaction with Trifluoromethylethiolate:
-
Starting Material: 3-Bromoanisole
-
Reagent: Trifluoromethylethiolate ([CF₃]S⁻)
-
Conditions: Base (e.g., potassium carbonate) in a polar solvent like dimethylformamide (DMF).
-
-
Industrial Production:
-
Continuous flow processes are employed for scalability.
-
Catalysts and optimized reaction conditions are used to enhance yield and purity.
-
Table 2: Reaction Conditions for Synthesis
| Reagent | Conditions |
|---|---|
| Trifluoromethylethiolate | Base (e.g., K₂CO₃) in DMF |
| Trifluoromethyl iodide | Elevated temperatures with a catalyst |
Chemical Reactions
3-Trifluoromethylthioanisole undergoes various chemical transformations due to its reactive functional groups.
Key Reactions:
-
Oxidation:
-
Converts the thioether (-SCF₃) into sulfoxides or sulfones.
-
Reagents: Hydrogen peroxide (), m-chloroperbenzoic acid (m-CPBA).
-
-
Reduction:
-
Reduces the trifluoromethyl group to a methyl group.
-
Reagents: Lithium aluminum hydride ().
-
-
Substitution:
-
The trifluoromethyl group can be replaced with other functional groups.
-
Conditions: Nucleophilic substitution using sodium hydride ().
-
Table 3: Reaction Products
| Reaction Type | Product Formed |
|---|---|
| Oxidation | Sulfoxides, sulfones |
| Reduction | Methylthioanisole |
| Substitution | Substituted thioanisoles |
Biological Activities
Although specific data on the biological activity of 3-Trifluoromethylthioanisole is limited, studies on related compounds suggest potential antimicrobial and antifungal properties.
Mechanism of Action:
-
The trifluoromethyl group enhances lipophilicity, improving membrane permeability.
-
Interaction with enzymes or receptors may inhibit biological pathways.
Applications in Biology:
-
Antimicrobial Activity:
-
Effective against certain bacterial and fungal strains.
-
-
Potential Cytotoxicity:
-
Similar compounds exhibit cytotoxic effects on cancer cell lines.
-
Applications in Research and Industry
The unique properties of 3-Trifluoromethylthioanisole make it valuable across multiple fields.
Research Applications:
-
Used as a building block in organic synthesis.
-
Explored for its potential as a drug candidate in medicinal chemistry.
Industrial Applications:
-
Development of agrochemicals.
-
Material sciences for creating specialized polymers or coatings.
Comparison with Similar Compounds
The distinct combination of trifluoromethyl and thioether functionalities sets this compound apart from its analogs.
Table 4: Comparison with Related Compounds
| Compound Name | Key Features |
|---|---|
| Thioanisole | Basic structure without fluorine substitution |
| Trifluoromethylanisole | Lacks sulfur; focuses on fluorinated ether properties |
| 4-Trifluoromethylthioanisole | Similar structure but different substitution position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume